3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one
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Overview
Description
3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the quinazolinone core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Substitution with Benzyl and Methylthio Groups: The benzyl and methylthio groups are introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylthiolating agents under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride, resulting in the corresponding amine derivative.
Scientific Research Applications
3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It serves as a probe to study biological pathways and interactions due to its structural similarity to biologically active quinazolinones.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
3-Benzyl-2-(methylthio)-4(3H)-quinazolinone: Lacks the nitro group, which may result in different biological activities and reactivity.
7-Nitro-4(3H)-quinazolinone: Lacks the benzyl and methylthio groups, which may affect its solubility and interaction with biological targets.
3-Benzyl-4(3H)-quinazolinone: Lacks both the nitro and methylthio groups, leading to different chemical and biological properties.
Properties
CAS No. |
916137-34-3 |
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Molecular Formula |
C16H13N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-benzyl-2-methylsulfanyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3S/c1-23-16-17-14-9-12(19(21)22)7-8-13(14)15(20)18(16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
VIOOTIAJYGNKRC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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